hexaaquairon(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

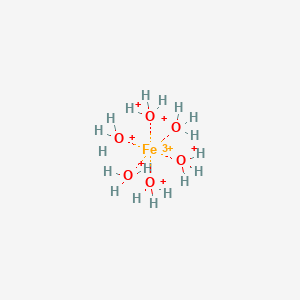

Hexaaquairon(3+) is a hexaaquairon.

Applications De Recherche Scientifique

Environmental Applications

1.1 Iron Removal in Water Treatment

Hexaaquairon(III) is utilized in water treatment processes to remove contaminants. It acts as a coagulant, facilitating the aggregation of suspended particles, which can then be filtered out. The complex's ability to form hydroxides upon reaction with hydroxide ions leads to the precipitation of iron(III) hydroxide, effectively removing impurities from water .

1.2 Heavy Metal Ion Adsorption

Research indicates that hexaaquairon(III) can interact with heavy metal ions in aqueous solutions, aiding in their adsorption and subsequent removal. This property is particularly valuable in the remediation of contaminated water bodies, where iron(III) complexes can bind to toxic metals like lead and cadmium, reducing their bioavailability .

Biochemical Applications

2.1 Role in Biological Systems

Hexaaquairon(III) is crucial in biological systems as it serves as a source of iron for various enzymatic processes. Iron is an essential micronutrient involved in oxygen transport and electron transfer reactions within cells. The complex's acidity facilitates the release of iron ions under physiological conditions, making it bioavailable for uptake by organisms .

2.2 Antimicrobial Activity

Studies have shown that hexaaquairon(III) exhibits antimicrobial properties, particularly when forming complexes with certain ligands. This characteristic has been explored in developing new antimicrobial agents that leverage the complex's ability to disrupt bacterial cell walls through iron deprivation .

Industrial Applications

3.1 Catalysis

Hexaaquairon(III) plays a role as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its ability to facilitate electron transfer makes it an effective catalyst for organic transformations, including the oxidation of alcohols and hydrocarbons .

3.2 Pigment Production

In the pigment industry, hexaaquairon(III) is involved in producing iron oxide pigments, which are widely used for coloring materials such as paints and coatings. The stability and color properties of iron oxides derived from hexaaquairon(III) make them suitable for various applications .

Case Studies

Propriétés

Formule moléculaire |

FeH18O6+9 |

|---|---|

Poids moléculaire |

169.98 g/mol |

Nom IUPAC |

hexaoxidanium;iron(3+) |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |

Clé InChI |

GZGMUETXLPBYAO-UHFFFAOYSA-T |

SMILES canonique |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.